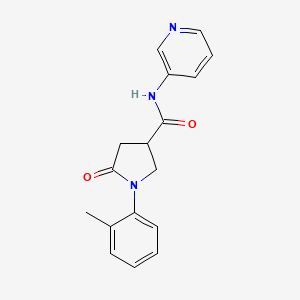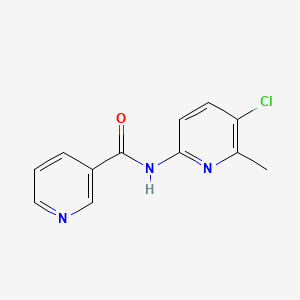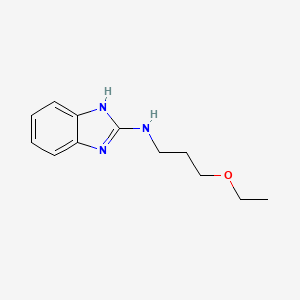![molecular formula C20H15BrN2O5S B4592943 3-allyl-5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4592943.png)
3-allyl-5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
説明
3-allyl-5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H15BrN2O5S and its molecular weight is 475.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.98851 g/mol and the complexity rating of the compound is 687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiproliferative Activity
Thiazolidinedione derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. A study highlighted the synthesis of novel thiazolidinedione derivatives showing potent antiproliferative activity on carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. This activity was attributed to specific structural modifications, indicating the critical role of the nitro group and the substituted aryl ring at the fourth position in enhancing antiproliferative effects (Chandrappa et al., 2008).
Antidiabetic and Hypolipidemic Activities
Another research domain involves the synthesis and evaluation of thiazolidinedione derivatives for antidiabetic and hypolipidemic activities. Over 100 5-substituted thiazolidine-2,4-diones were prepared and tested, revealing significant hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. The study emphasized the importance of the 5-(4-oxybenzyl) moiety for substantial activity, identifying several compounds with favorable activity and toxicity profiles (Sohda et al., 1982).
Photosensitizer for Photodynamic Therapy
Thiazolidinedione derivatives have also been explored for their potential in photodynamic therapy (PDT) for cancer treatment. A new zinc phthalocyanine substituted with thiazolidinedione derivatives demonstrated high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make it a promising candidate for Type II photosensitizers in PDT, highlighting the versatile applications of thiazolidinedione derivatives in therapeutic areas (Pişkin et al., 2020).
Synthesis and Structural Studies
Thiazolidinedione derivatives have been synthesized for various studies, including the preparation of oxazolidines, thiazolidines, and related compounds from β-hydroxy- or β-mercapto-α-amino acid esters. Such studies are crucial for understanding the structural and synthetic versatility of thiazolidinedione compounds and their potential applications across different scientific research domains (Badr et al., 1981).
特性
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O5S/c1-2-9-22-19(24)18(29-20(22)25)11-14-10-15(21)5-8-17(14)28-12-13-3-6-16(7-4-13)23(26)27/h2-8,10-11H,1,9,12H2/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHVYSPWOWXPBQ-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dibutyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4592881.png)
![7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4592888.png)
![diethyl 3-methyl-5-{[3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4592890.png)
![3-methyl-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4592900.png)

![1-(2,3-dichlorophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4592920.png)
![5-bromo-N-[(Z)-3-(4-methoxyanilino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B4592928.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4592932.png)
![2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N~1~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE](/img/structure/B4592939.png)
![3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4592960.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4592966.png)

![1-(5-Chloro-2-methylphenyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea](/img/structure/B4592983.png)
